molecular formula C13H19BrN2O3S B10890915 4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol

4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol

Cat. No.: B10890915
M. Wt: 363.27 g/mol
InChI Key: SIXBRIXMOMXMEH-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol is a complex organic compound that features a bromine atom, a piperazine ring, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with an ethanesulfonyl group through a nucleophilic substitution reaction.

    Bromination: The phenol ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated phenol is then coupled with the ethanesulfonyl-piperazine derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(4-methyl-piperazin-1-ylmethyl)-phenol
  • 4-Bromo-2-(4-ethyl-piperazin-1-ylmethyl)-phenol
  • 4-Bromo-2-(4-propyl-piperazin-1-ylmethyl)-phenol

Uniqueness

4-Bromo-2-(4-ethanesulfonyl-piperazin-1-ylmethyl)-phenol is unique due to the presence of the ethanesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H19BrN2O3S

Molecular Weight

363.27 g/mol

IUPAC Name

4-bromo-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C13H19BrN2O3S/c1-2-20(18,19)16-7-5-15(6-8-16)10-11-9-12(14)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3

InChI Key

SIXBRIXMOMXMEH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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